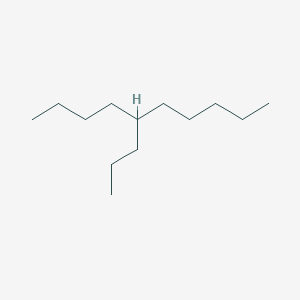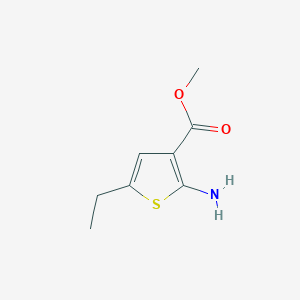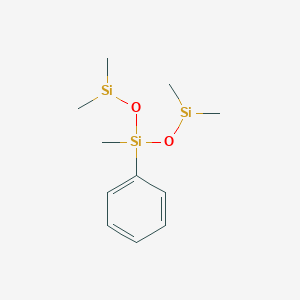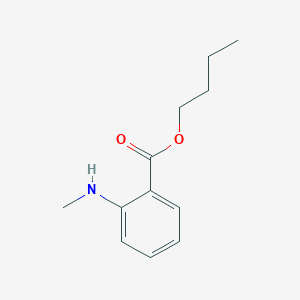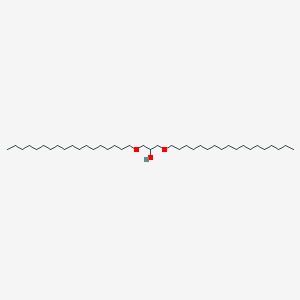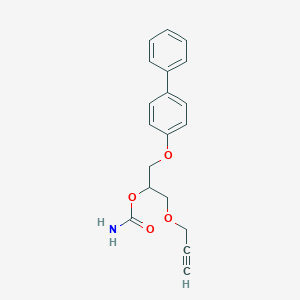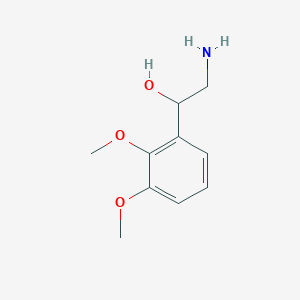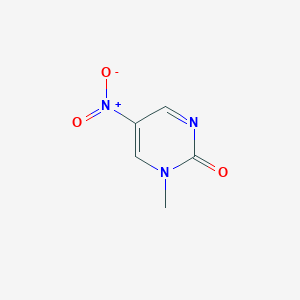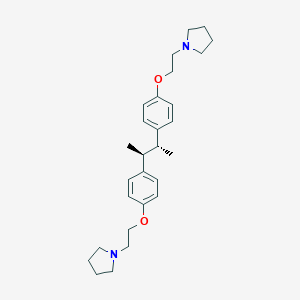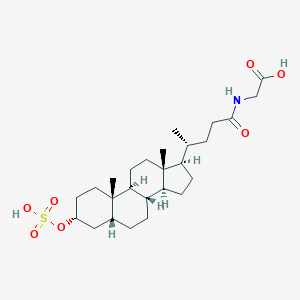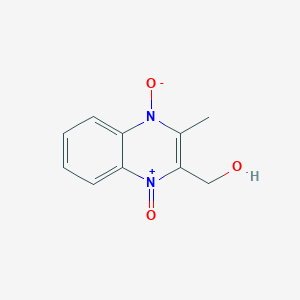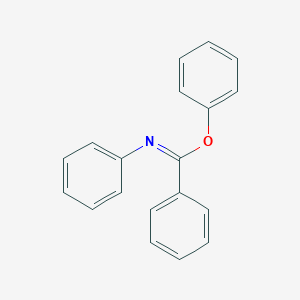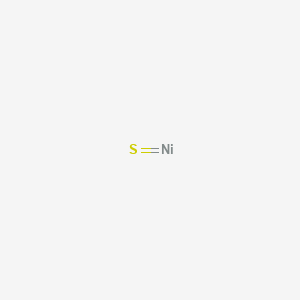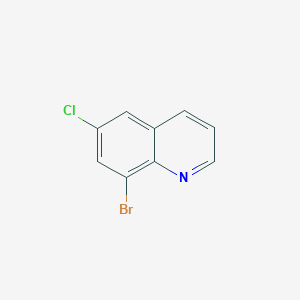
8-溴-6-氯喹啉
描述
8-Bromo-6-chloroquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The compound of interest, 8-Bromo-6-chloroquinoline, is structurally related to various other bromo- and chloro-substituted quinolines that have been studied for their potential use in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of bromo-chloroquinoline derivatives often involves the condensation of anilines with keto esters followed by cyclization reactions. For instance, the Knorr synthesis is a notable method that has been used to prepare 6-bromo-2-chloro-4-methylquinoline, which involves the condensation of β-keto esters with 4-bromoaniline and subsequent cyclization of the resulting anilides . Another related compound, 6-bromoquinoline, was synthesized using the Skraup reaction starting from 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under optimized conditions . These methods highlight the general strategies employed in the synthesis of bromo-chloroquinoline derivatives.
Molecular Structure Analysis
The molecular structure of bromo-chloroquinoline derivatives has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was analyzed using Hirshfeld surfaces and fingerprint plots . Additionally, vibrational spectroscopic investigations, along with ab initio and density functional theory (DFT) studies, have been conducted on 7-bromo-5-chloro-8-hydroxyquinoline to provide a complete vibrational assignment and analysis of the fundamental modes of the compound .
Chemical Reactions Analysis
Bromo-chloroquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was found to interact with nucleophilic reagents such as water, alcohols, ammonia, and amines to yield different substituted quinazoline diones . The reactivity of these compounds under different conditions can lead to a wide array of derivatives, which can be further explored for their biological activities or as intermediates in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chloroquinoline derivatives are influenced by their molecular structure and substituents. These properties include solubility, fluorescence, and quantum efficiency, which are important for their practical applications. For example, 8-bromo-7-hydroxyquinoline (BHQ) was reported to have increased solubility and low fluorescence, making it useful as a photolabile protecting group for carboxylic acids with sensitivity to multiphoton excitation . The study of these properties is crucial for the development of new materials and drugs based on bromo-chloroquinoline scaffolds.
科学研究应用
抗真菌活性:与8-溴-6-氯喹啉相关的化合物,如6-溴-3-氯-8-喹啉醇,已被发现对各种真菌表现出显著的抗真菌活性。当氯在3位时,它们比溴类似物特别有效(Gershon, Clarke, & Gershon, 1996)。
合成与表征:已对相关化合物的合成进行了研究,如使用Knorr反应合成6-溴-2-氯-4-甲基喹啉。这些研究为这些化合物的合成途径和化学性质提供了见解(Wlodarczyk et al., 2011)。
疟疾治疗:已广泛研究了8-氨基喹啉衍生物在疟疾治疗中的应用。这些化合物,包括伯喹和他非喹,用于治疗潜伏性疟疾。它们的开发、使用以及由于溶血毒性在某些患者中的限制已被探讨(Baird, 2019)。
化学性质:已对不同形式的8-取代7-羟基喹啉化合物,包括8-溴-7-羟基喹啉,进行了共振拉曼表征的研究。这项工作有助于理解这些化合物在水溶液中的取代基效应(An et al., 2010)。
光敏保护基团:已合成了8-溴-7-羟基喹啉,并评估其作为光敏保护基团的效率,证明其在光解后释放羧酸酯、磷酸酯和二醇的能力。它在生理应用中的潜力,包括在双光子激发中的应用,已被强调(Fedoryak & Dore, 2002)。
安全和危害
属性
IUPAC Name |
8-bromo-6-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQVTHNVNLOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618413 | |
| Record name | 8-Bromo-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-chloroquinoline | |
CAS RN |
16567-11-6 | |
| Record name | 8-Bromo-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


